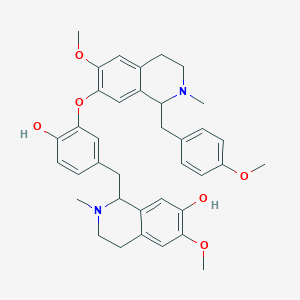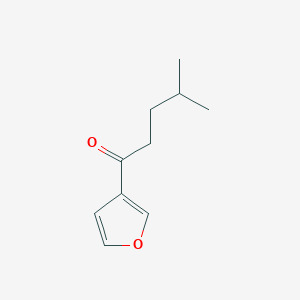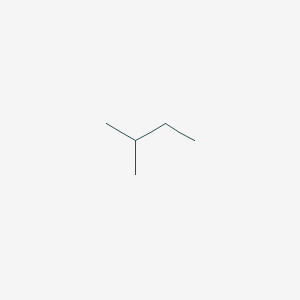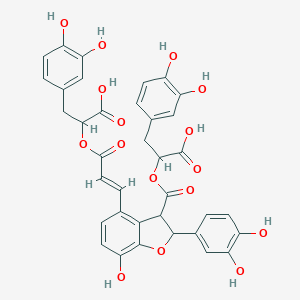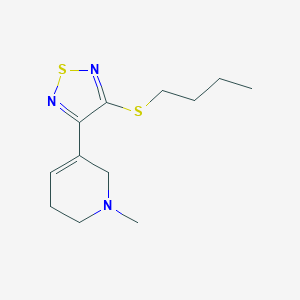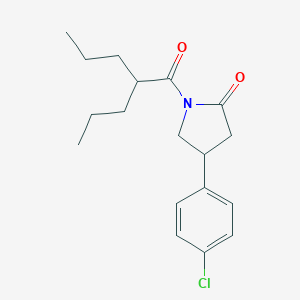
4-(4-Chlorophenyl)-1-(dipropylacetyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-1-(dipropylacetyl)-2-pyrrolidinone, commonly known as CDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDP is a type of nootropic drug, which means it can enhance cognitive function, memory, and learning ability.
作用機序
CDP works by increasing the levels of acetylcholine in the brain, which is a neurotransmitter that plays a crucial role in cognitive function, memory, and learning ability. It also increases the production of phosphatidylcholine, a key component of cell membranes, which helps to improve brain function and protect against age-related cognitive decline.
生化学的および生理学的効果
CDP has been shown to have a range of biochemical and physiological effects on the body. It increases cerebral blood flow, which improves the delivery of oxygen and nutrients to the brain. It also increases the production of ATP, which is the primary source of energy for cells in the body. CDP has also been shown to have antioxidant properties, which help to protect against oxidative stress and inflammation.
実験室実験の利点と制限
One of the main advantages of using CDP in lab experiments is its ability to enhance cognitive function and memory, which can improve the accuracy and reliability of results. However, there are also some limitations to using CDP in lab experiments, such as the potential for side effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are several potential future directions for research on CDP. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in enhancing cognitive function and memory in healthy individuals. Additionally, further research is needed to fully understand the mechanism of action of CDP and its potential side effects.
合成法
CDP is synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with dipropylamine, followed by the addition of acetic anhydride and pyrrolidine. The final product is purified through recrystallization to obtain a white crystalline powder.
科学的研究の応用
CDP has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and biochemistry. It has been found to have a positive effect on cognitive function, memory, and learning ability. CDP has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
特性
CAS番号 |
137427-77-1 |
|---|---|
製品名 |
4-(4-Chlorophenyl)-1-(dipropylacetyl)-2-pyrrolidinone |
分子式 |
C18H24ClNO2 |
分子量 |
321.8 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-1-(2-propylpentanoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C18H24ClNO2/c1-3-5-14(6-4-2)18(22)20-12-15(11-17(20)21)13-7-9-16(19)10-8-13/h7-10,14-15H,3-6,11-12H2,1-2H3 |
InChIキー |
WQICSWQEEGQPNO-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)N1CC(CC1=O)C2=CC=C(C=C2)Cl |
正規SMILES |
CCCC(CCC)C(=O)N1CC(CC1=O)C2=CC=C(C=C2)Cl |
同義語 |
4-(4-chlorophenyl)-1-(2-propylpentanoyl)pyrrolidin-2-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



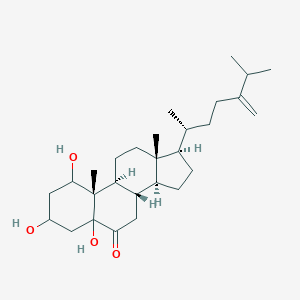
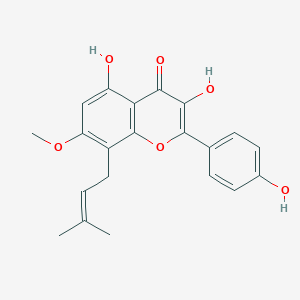
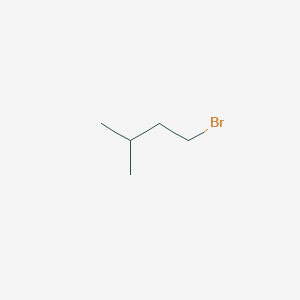
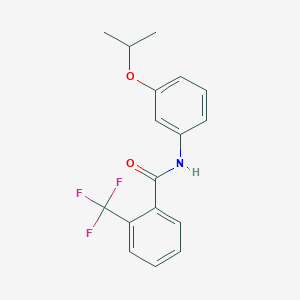
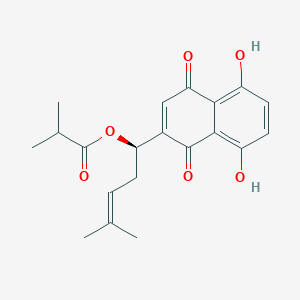
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one](/img/structure/B150252.png)
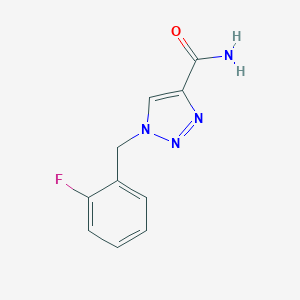
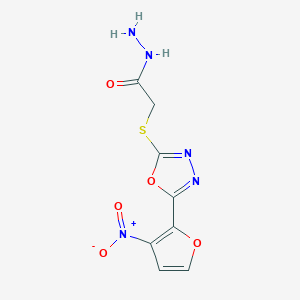
![[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid](/img/structure/B150265.png)
